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2-Methoxy-3-methylpyrazine - 63378-13-2

2-Methoxy-3-methylpyrazine

Catalog Number: EVT-7931326
CAS Number: 63378-13-2
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Methoxy-3-methylpyrazine is a member of pyrazines and an aromatic ether.
2-methoxy-3-methylpyrazine is a natural product found in Arctium lappa and Chondromyces crocatus with data available.
Overview

2-Methoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family, characterized by its distinctive aroma and flavor profile. It is primarily recognized for its contribution to the sensory properties of various foods and beverages, particularly in roasted and cooked products. The compound's chemical structure features a pyrazine ring with methoxy and methyl substituents, which play a crucial role in its sensory attributes.

Source

2-Methoxy-3-methylpyrazine is naturally found in several food sources, including roasted coffee, cooked meat, and certain vegetables. Its presence is often linked to the Maillard reaction, a complex series of chemical reactions that occur during the cooking process, leading to the development of flavors and aromas in food.

Classification

This compound falls under the category of volatile organic compounds, which are responsible for the aroma of many foods. It is classified as a heterocyclic aromatic compound due to its pyrazine structure. In terms of regulatory classification, it is generally recognized as safe (GRAS) when used in food applications.

Synthesis Analysis

Methods

The synthesis of 2-Methoxy-3-methylpyrazine can be achieved through various methods. One common approach involves the reaction of 3-methylpyrazine with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to facilitate the formation of the methoxy group on the pyrazine ring.

Technical Details

  1. Reagents:
    • 3-Methylpyrazine
    • Methanol
    • Acid catalyst (e.g., sulfuric acid)
  2. Procedure:
    • Combine 3-methylpyrazine and methanol in a reaction flask.
    • Add the acid catalyst and heat the mixture under reflux.
    • Monitor the reaction progress using techniques such as thin-layer chromatography.
    • Upon completion, neutralize the mixture and extract 2-Methoxy-3-methylpyrazine using organic solvents.
Molecular Structure Analysis

Data

  • Molecular Weight: 140.14 g/mol
  • Melting Point: Not well-defined due to volatility; generally observed as a liquid.
  • Boiling Point: Approximately 180 °C under standard atmospheric pressure.
Chemical Reactions Analysis

Reactions

2-Methoxy-3-methylpyrazine can undergo various chemical reactions typical for pyrazines, including oxidation and substitution reactions.

  1. Oxidation: Under oxidative conditions, it may form corresponding carbonyl compounds.
  2. Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions.

Technical Details

  1. Oxidative Reaction Example:
    • Using hydrogen peroxide in an acidic medium can convert 2-Methoxy-3-methylpyrazine into its corresponding aldehyde or ketone.
  2. Electrophilic Substitution Example:
    • Reaction with bromine can lead to brominated derivatives depending on reaction conditions.
Mechanism of Action

Process

The mechanism of action for 2-Methoxy-3-methylpyrazine primarily involves its interaction with olfactory receptors in humans, contributing to flavor perception. The compound binds to specific receptors, triggering neural pathways that result in flavor recognition.

Data

Research indicates that compounds like 2-Methoxy-3-methylpyrazine can activate certain G-protein-coupled receptors (GPCRs), which are critical for taste and smell transduction pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Characteristic roasted or nutty aroma.
  • Solubility: Soluble in organic solvents such as ethanol and ether; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but may degrade upon prolonged exposure to light or heat.
  • Reactivity: Can react with strong oxidizing agents; caution is advised during handling.
Applications

Scientific Uses

2-Methoxy-3-methylpyrazine has several applications in food science and flavor chemistry:

  1. Flavoring Agent: Widely used in food products such as sauces, soups, and snacks to enhance flavor profiles.
  2. Aroma Compound: Utilized in the fragrance industry for its pleasant aroma.
  3. Research Tool: Employed in studies investigating flavor chemistry and sensory analysis due to its distinct properties.
Biosynthesis and Natural Occurrence of 2-Methoxy-3-methylpyrazine

Metabolic Pathways in Plant Systems

2-Methoxy-3-methylpyrazine (chemical formula: C₆H₈N₂O) is biosynthesized in plants through defined enzymatic pathways. The primary route involves the condensation of amino acid precursors (typically leucine or valine) with glyoxal or other α-dicarbonyl compounds, forming hydroxyalkylpyrazines. These intermediates undergo methylation via O-methyltransferase (VvOMT) enzymes, which catalyze the final methoxylation step [1] [6]. Research on grapevines (Vitis vinifera) confirms that VvOMT3 specifically converts 3-alkyl-2-hydroxypyrazines to their methoxylated counterparts, though analogous pathways likely exist in other plants [1].

Key enzymatic features include:

  • Substrate specificity: VvOMT enzymes preferentially utilize 2-hydroxy-3-alkylpyrazines.
  • Tissue localization: Biosynthesis occurs predominantly in vegetative tissues (stems, leaves) and immature fruits, with subsequent transport to reproductive organs [1].
  • Environmental modulation: Light exposure and nitrogen availability upregulate precursor synthesis [6].

Table 1: Enzymatic Steps in 2-Methoxy-3-methylpyrazine Biosynthesis

StepReactant(s)EnzymeProduct
1Branched-chain amino acids (e.g., leucine)Aminotransferasesα-Keto acids
2α-Keto acids + glyoxalSpontaneous condensationHydroxyalkylpyrazines
3HydroxyalkylpyrazinesO-Methyltransferase (VvOMT)2-Methoxy-3-alkylpyrazines (e.g., 2-Methoxy-3-methylpyrazine)

Despite advances, intermediates and regulatory mechanisms remain incompletely characterized, necessitating further study of genes like VvOMT homologs across plant taxa [1].

Role in Plant-Environment Interactions

This compound serves critical ecological functions, primarily as a deterrent against herbivores and an attractant for beneficial organisms. Its potent aroma (perceivable at parts-per-trillion levels) contributes to plant defense:

  • Insect resistance: Acts as an antifeedant against Lepidoptera larvae and aphids, reducing foliage consumption [6].
  • Microbial interactions: Inhibits soil-borne pathogens; pyrazine-producing rhizobacteria enhance plant immunity via induced systemic resistance [4].
  • Allelopathy: Suppresses germination of competing plant species through soil volatilization [8].

In grapevines, 2-Methoxy-3-methylpyrazine accumulation peaks pre-veraison, coinciding with heightened vulnerability to pests. Concentrations decline during ripening, likely to avoid deterring seed-dispersing organisms [1]. Field studies show that mechanical damage (e.g., herbivory) upregulates pyrazine synthesis genes by 3–5-fold within 24 hours, confirming inducible defense responses [6].

Detection in Arctium lappa and Trigonella foenum-graecum as a Biomarker

2-Methoxy-3-methylpyrazine is a chemotaxonomic biomarker in burdock (Arctium lappa) and fenugreek (Trigonella foenum-graecum), where it contributes to characteristic aromas. Analytical workflows for its detection include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies the compound using mass fragments (m/z 124 [M⁺], 109, 81) and retention indices (RI: 1,480 on polar columns) [5] [7].
  • Stable Isotope Dilution Assay (SIDA): Quantifies trace amounts (0.1–5 μg/kg) via deuterated internal standards, minimizing matrix effects [10].

Table 2: Occurrence of 2-Methoxy-3-methylpyrazine in Key Plant Species

Plant SpeciesTissueConcentration RangeDetection MethodReference
Arctium lappa (Burdock)Roots, SeedsNot quantified (detected)GC-MS, Sensory analysis [7]
Trigonella foenum-graecum (Fenugreek)Seeds, LeavesNot quantified (detected)GC-Olfactometry [5] [6]
Vitis vinifera (Grape)Berries, Leaves1–30 ng/kgSIDA, HS-SPME-GC-MS [1] [10]

In fenugreek, this pyrazine underpins the "nutty-earthy" odor profile and correlates with seed maturity—peak levels coincide with maximum dry matter accumulation [6]. For burdock, it distinguishes cultivars and validates traditional use in flavoring foods and beverages [7].

Table 3: Analytical Techniques for 2-Methoxy-3-methylpyrazine Detection

TechniqueDetection LimitQuantitation Precision (RSD%)Key Applications
GC-MS (EI)0.05 ng/g<5%Plant tissue profiling [7]
SPME-GC-MS0.1 ng/L (headspace)8–12%In vivo volatile sampling [1]
SIDA0.01 ng/g<3%Absolute quantitation in complex matrices [10]

Future biomarker research should prioritize spatially resolved mapping (e.g., MALDI-MS imaging) to elucidate compartmentalization within plant tissues and its ecological implications.

Properties

CAS Number

63378-13-2

Product Name

2-Methoxy-3-methylpyrazine

IUPAC Name

2-methoxy-3-methylpyrazine

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3

InChI Key

VKJIAEQRKBQLLA-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1OC

Canonical SMILES

CC1=NC=CN=C1OC

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